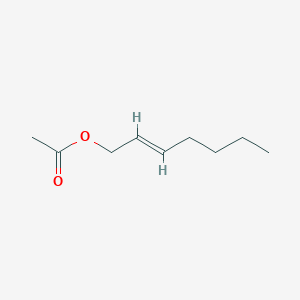![molecular formula C12H20O6 B184118 Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol CAS No. 22144-55-4](/img/structure/B184118.png)
Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrol is a complex organic compound characterized by its unique spirocyclic structure. This compound contains multiple hydroxyl groups and ether linkages, making it an interesting subject for various chemical and biological studies. The presence of both six-membered and five-membered rings in its structure contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the acid-catalyzed reaction of cyclohexanediol with aromatic carbonitriles . This reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to form the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process often includes crystallization and chromatography techniques to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions
Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ether linkages and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . For example, it may act as an agonist or antagonist, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: These compounds share a similar spirocyclic structure but differ in their functional groups and biological activities.
Spiroindole Derivatives: These compounds are known for their bioactivity against cancer cells and other diseases.
Properties
CAS No. |
22144-55-4 |
|---|---|
Molecular Formula |
C12H20O6 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(3aS,4R,5S,6S,7R,7aR)-spiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol |
InChI |
InChI=1S/C12H20O6/c13-6-7(14)9(16)11-10(8(6)15)17-12(18-11)4-2-1-3-5-12/h6-11,13-16H,1-5H2/t6-,7-,8+,9+,10-,11+/m0/s1 |
InChI Key |
SOONKKMMJCQOLI-JYRVZRIJSA-N |
SMILES |
C1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H]([C@@H]3O2)O)O)O)O |
Canonical SMILES |
C1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O |
Synonyms |
2,3-O-chmi 2,3-O-cyclohexylidene-myo-inositol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


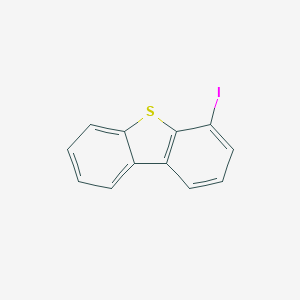
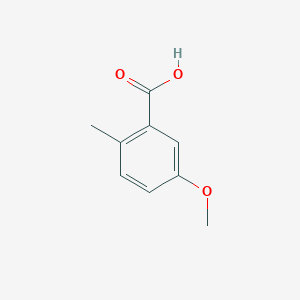
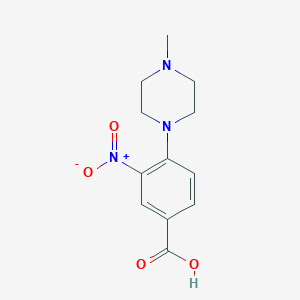
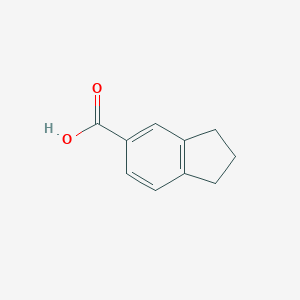
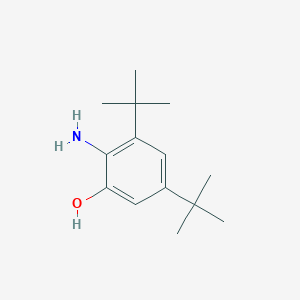
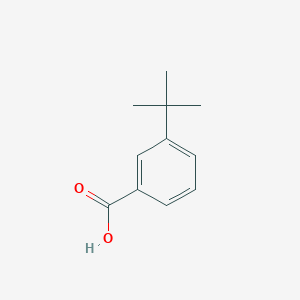
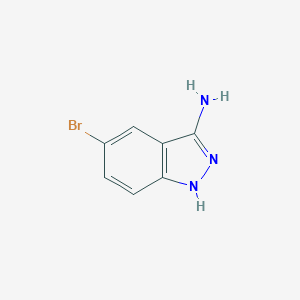
![Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B184046.png)
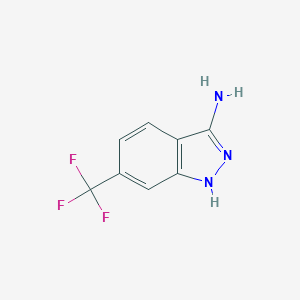
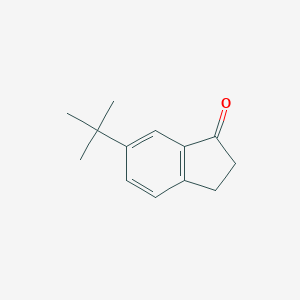
![4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid](/img/structure/B184053.png)
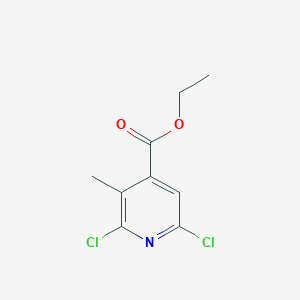
![8,9-dimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184056.png)
